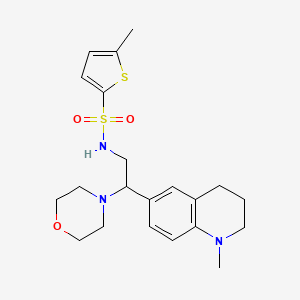

1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, also known as AC-262,536, is a synthetic compound that has gained attention in the field of scientific research due to its potential as a selective androgen receptor modulator (SARM). AC-262,536 is a member of the pyrrolidine-based family of SARMs and has been shown to have anabolic effects on muscle tissue while minimizing the androgenic effects associated with traditional anabolic steroids.

Applications De Recherche Scientifique

Insecticides and Chitin Synthesis Inhibition

Research has shown that certain urea derivatives, including those structurally related to 1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, act as effective inhibitors of chitin synthesis in insects. These compounds, such as 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides, block the synthesis of cuticular chitin, a critical component of the insect exoskeleton, indicating potential applications in pest control (Post, Jong, & Vincent, 1974).

Organic Synthesis and Catalysis

The compound has relevance in organic synthesis, particularly in reactions catalyzed by gold(I) complexes. Studies demonstrate its application in the gold(I)-catalyzed intramolecular dihydroamination of allenes to form bicyclic imidazolidin-2-ones, showcasing its utility in the construction of nitrogen-containing heterocycles with potential pharmaceutical applications (Li & Widenhoefer, 2009).

Anion Binding and Sensing

Research into urea derivatives has also explored their use in anion binding and sensing. For example, studies on urea-fluoride interactions have identified mechanisms of proton transfer, highlighting the potential of these compounds in the development of sensors and receptors for anions (Boiocchi et al., 2004).

Environmental Applications

Urea derivatives, including those similar to 1-(3-Acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea, have been studied for their environmental impact, particularly in the context of water treatment and pollution. For instance, triclocarban, a urea-based compound, has been analyzed for its occurrence and degradation in aquatic environments, providing insights into the environmental fate of chemical pollutants (Halden & Paull, 2004).

Corrosion Inhibition

Additionally, certain urea derivatives are investigated for their potential as corrosion inhibitors, which could offer applications in protecting metals from corrosion in acidic environments. This application underscores the versatility of urea derivatives in industrial applications (Mistry, Patel, Patel, & Jauhari, 2011).

Propriétés

IUPAC Name |

1-(3-acetylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13(23)14-6-5-7-15(10-14)20-19(25)21-16-11-18(24)22(12-16)17-8-3-2-4-9-17/h2-10,16H,11-12H2,1H3,(H2,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSRYPVLYNVUSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2593220.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl-(1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2593221.png)

![tert-butyl N-cyclopropyl-N-{2-methyl-4-[(prop-2-enamido)methyl]phenyl}carbamate](/img/structure/B2593222.png)

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-(4-fluorobenzyl)-3-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2593231.png)

![2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2593233.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2593234.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2593237.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2593238.png)